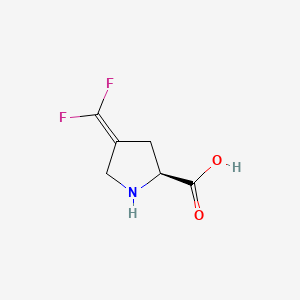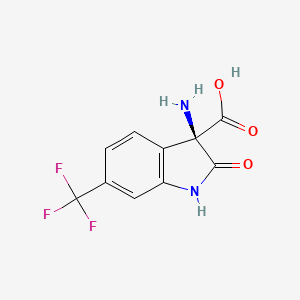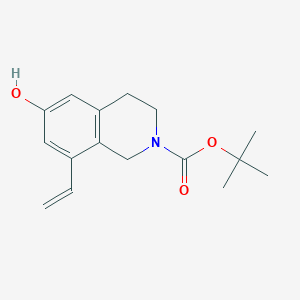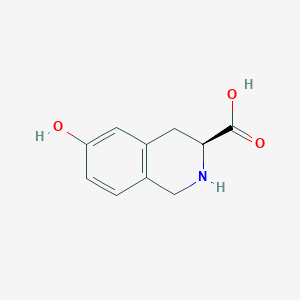![molecular formula C7H4FN3O2 B13904523 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrido[3,2-d]pyrimidine core with a fluorine atom at the 7th position and keto groups at the 2nd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto groups can participate in redox reactions, potentially forming hydroxyl derivatives or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize the sulfur-containing derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the keto groups to hydroxyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidines, while oxidation and reduction reactions can produce hydroxylated or further oxidized derivatives.
Applications De Recherche Scientifique
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, making the compound relevant in cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: This compound shares a similar pyrido[3,2-d]pyrimidine core but with different substituents.
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine: Another related compound with chlorine substituents instead of keto groups.
Uniqueness
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H4FN3O2 |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
7-fluoro-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
Clé InChI |
BRHPLSLINMUPAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)



![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
